molecular formula C19H23ClN6O3 B11519092 2-chloro-N'-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]benzohydrazide

2-chloro-N'-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]benzohydrazide

Cat. No.: B11519092
M. Wt: 418.9 g/mol
InChI Key: CGGJFGPQEAYDCA-UHFFFAOYSA-N
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Description

N’-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-2-CHLOROBENZOHYDRAZIDE: is a complex organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-2-CHLOROBENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines with formamidine derivatives under controlled conditions.

    Introduction of the Morpholine Groups: This step involves the nucleophilic substitution of the pyrimidine ring with morpholine under basic conditions.

    Attachment of the Chlorobenzohydrazide Moiety: This final step involves the coupling of the chlorobenzohydrazide with the bis(morpholin-4-yl)pyrimidine intermediate under acidic or basic conditions, depending on the specific reaction pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-2-CHLOROBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-2-CHLOROBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-2-CHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)-N-METHYLBENZAMIDE
  • Morpholin-4-ium [5-cyano-6-(4-methylphenyl)-4-(morpholin-4-yl)pyrimidin]

Uniqueness

N’-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-2-CHLOROBENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of two morpholine groups and a chlorobenzohydrazide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23ClN6O3

Molecular Weight

418.9 g/mol

IUPAC Name

2-chloro-N'-(2,6-dimorpholin-4-ylpyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C19H23ClN6O3/c20-15-4-2-1-3-14(15)18(27)24-23-16-13-17(25-5-9-28-10-6-25)22-19(21-16)26-7-11-29-12-8-26/h1-4,13H,5-12H2,(H,24,27)(H,21,22,23)

InChI Key

CGGJFGPQEAYDCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC=CC=C3Cl)N4CCOCC4

Origin of Product

United States

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